4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
5-(5-BROMO-2-FURYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains a brominated furan ring, a quinoline moiety, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-BROMO-2-FURYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the furan ring.
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Quinoline Attachment: The quinoline moiety can be introduced through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxadiazole ring or the quinoline moiety.
Substitution: The bromine atom on the furan ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted furans.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(5-BROMO-2-FURYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(5-BROMO-2-FURYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-TRIAZOLE: Similar structure but with a triazole ring.
Uniqueness
The presence of the oxadiazole ring in 5-(5-BROMO-2-FURYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE might confer unique properties, such as specific electronic effects or steric interactions, that differentiate it from similar compounds.
Properties
Molecular Formula |
C16H10BrN3O2 |
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Molecular Weight |
356.17 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10BrN3O2/c1-9-8-11(10-4-2-3-5-12(10)18-9)15-19-16(22-20-15)13-6-7-14(17)21-13/h2-8H,1H3 |
InChI Key |
BMHUWSYXALWUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(O4)Br |
Origin of Product |
United States |
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